

# In-Depth Technical Guide: 3DP-10017 (RWJ-445167)

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## Compound of Interest

Compound Name: RWJ-445167

Cat. No.: B15573226

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## Introduction

3DP-10017, also known as **RWJ-445167**, is a potent, dual-action inhibitor targeting two key enzymes in the blood coagulation cascade: thrombin (Factor IIa) and Factor Xa.<sup>[1][2][3][4]</sup> Developed for antithrombotic research, this small molecule has been investigated for its potential in preventing and treating thromboembolic diseases. Despite its significant in vitro activity, the compound's development was hampered by low oral bioavailability, which prompted further research into prodrug strategies.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental context for 3DP-10017.

## Chemical Structure and Properties

The chemical identity and physicochemical properties of 3DP-10017 are summarized below. The structure can be visualized from its SMILES representation.

Table 1: Chemical and Physical Properties of 3DP-10017 (**RWJ-445167**)

Property	Value	Source(s)
IUPAC Name	N-[2-(carbamimidamidooxy)ethyl]-2-[6-methyl-3-(3-methylbenzenesulfonamido)-2-oxo-1,2-dihydropyridin-1-yl]acetamide	N/A
Synonyms	3DP-10017, RWJ-445167	
CAS Number	226566-43-4	
Molecular Formula	C <sub>18</sub> H <sub>24</sub> N <sub>6</sub> O <sub>5</sub> S	
Molecular Weight	436.49 g/mol	
SMILES	<chem>O=C(NCCONC(N)=N)CN1C(C)=CC=C(NS(=O)(C2=CC=CC(C)=C2)=O)C1=O</chem>	
Solubility	Information not publicly available.	
Melting Point	Information not publicly available.	
Boiling Point	Information not publicly available.	

## Biological Activity and Mechanism of Action

3DP-10017 functions as a direct, competitive inhibitor of both thrombin and Factor Xa, two serine proteases that play critical roles at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.

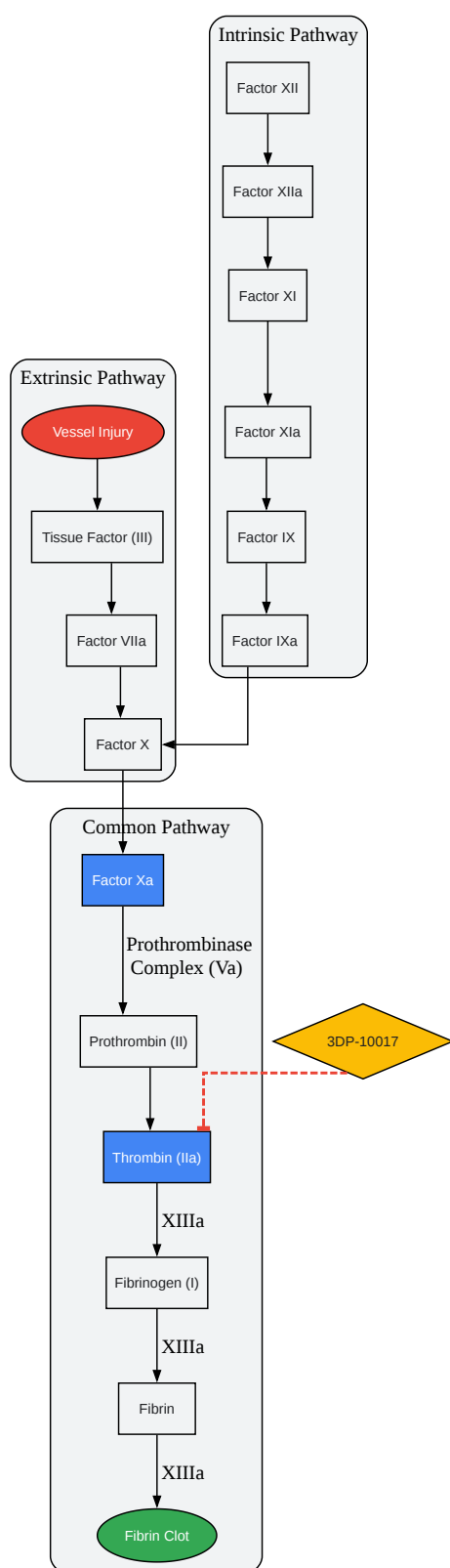
Table 2: In Vitro Biological Activity of 3DP-10017 (RWJ-445167)

Target	Parameter	Value	Source(s)
Thrombin (Factor IIa)	Ki	4.0 nM	
Factor Xa	Ki	230 nM	

The dual inhibition of these enzymes leads to a potent anticoagulant effect by preventing the conversion of fibrinogen to fibrin, a crucial step in clot formation.

## Signaling Pathway: The Coagulation Cascade

The following diagram illustrates the points of inhibition of 3DP-10017 within the blood coagulation cascade.



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**Figure 1.** Inhibition of the Coagulation Cascade by 3DP-10017.

## Experimental Protocols

While the specific, detailed experimental protocols for the initial determination of the inhibitory constants ( $K_i$ ) for 3DP-10017 are not readily available in the public domain, a representative protocol for a chromogenic-based in vitro enzyme inhibition assay is provided below. This methodology is standard for assessing the activity of inhibitors against serine proteases like thrombin and Factor Xa.

### Representative Protocol: In Vitro Chromogenic Inhibition Assay

**Objective:** To determine the inhibitory potency ( $IC_{50}$  and subsequently  $K_i$ ) of a test compound (e.g., 3DP-10017) against human  $\alpha$ -thrombin and Factor Xa.

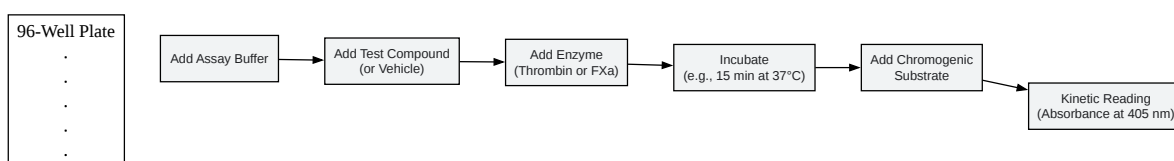
**Materials:**

- Human  $\alpha$ -thrombin (purified)
- Human Factor Xa (purified)
- Chromogenic thrombin substrate (e.g., S-2238)
- Chromogenic Factor Xa substrate (e.g., S-2222)
- Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and BSA)
- Test compound (3DP-10017) stock solution in DMSO
- 96-well microplates
- Microplate reader capable of measuring absorbance at 405 nm

**Procedure:**

- **Compound Preparation:** Prepare serial dilutions of 3DP-10017 in the assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.

- Enzyme and Substrate Preparation: Prepare working solutions of the enzymes (thrombin or Factor Xa) and their respective chromogenic substrates in the assay buffer at predetermined optimal concentrations.
- Assay Workflow:



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**Figure 2.** General workflow for the chromogenic inhibition assay.

- Data Analysis:
  - Measure the initial rate of the reaction (V) by monitoring the change in absorbance at 405 nm over time.
  - Plot the reaction rate against the concentration of the inhibitor.
  - Fit the data to a suitable dose-response curve to determine the IC<sub>50</sub> value.
  - Calculate the inhibitor constant (K<sub>i</sub>) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (K<sub>m</sub>).

## Synthesis and Development Considerations

The synthesis of 3DP-10017 involves multi-step organic chemistry procedures. While the detailed synthesis protocol for the parent compound is not widely published, the focus of published research has been on the synthesis of its prodrugs. This research was driven by the key limitation of 3DP-10017: its low oral bioavailability, which was deemed unacceptable for

clinical progression. The prodrug approach aimed to mask the polar guanidine group to enhance intestinal absorption, with the goal of releasing the active parent drug in vivo.

## Conclusion

3DP-10017 (**RWJ-445167**) is a well-characterized dual inhibitor of thrombin and Factor Xa with high in vitro potency. Its mechanism of action is well-understood, and it serves as a valuable research tool for studying the coagulation cascade. However, its poor pharmacokinetic properties, specifically its low oral bioavailability, have limited its clinical development. The challenges associated with 3DP-10017 highlight the critical importance of drug-like properties, alongside potent biological activity, in the drug development process. Future research in this area may focus on novel drug delivery systems or alternative scaffolds to achieve the desired therapeutic profile for a dual-acting anticoagulant.

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploration of potential prodrugs of RWJ-445167, an oxyguanidine-based dual inhibitor of thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. RWJ-445167 – Biotech Hub Africa [biotechhubafrica.co.za]
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